Kakisaponin A

Description

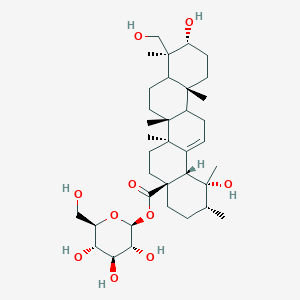

Kakisaponin A is a triterpenoid saponin characterized by an ursane-type backbone with hydroxyl groups at positions C-3α, C-19α, and C-24, and a β-D-glucopyranosyl unit attached to the C-28 carboxylic acid group. Its IUPAC name is 28-O-β-glucopyranosyl-3α,19α,24-trihydroxyurs-12-en-28-oic acid . First reported by Chen et al. (2007), it has been isolated from Prismatomeris malayana Ridley and Firmiana simplex . Its structure was confirmed via advanced spectroscopic techniques, including <sup>13</sup>C NMR, DEPT, HMBC, and HMQC, which validated the positions of hydroxyl groups and glucosylation .

This compound’s ursane backbone (urs-12-ene) distinguishes it from other triterpenoid subclasses, such as oleanane or lupane.

Properties

Molecular Formula |

C36H58O10 |

|---|---|

Molecular Weight |

650.8 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aS,6bR,9S,10R,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C36H58O10/c1-19-9-14-36(30(43)46-29-27(42)26(41)25(40)21(17-37)45-29)16-15-33(4)20(28(36)35(19,6)44)7-8-23-31(2)12-11-24(39)32(3,18-38)22(31)10-13-34(23,33)5/h7,19,21-29,37-42,44H,8-18H2,1-6H3/t19-,21-,22?,23?,24-,25-,26+,27-,28-,29+,31+,32-,33-,34-,35-,36+/m1/s1 |

InChI Key |

LARPFJIXBULVPK-JKHQPRKUSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@H]([C@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Kakisaponin A is typically extracted from the leaves of Diospyros kaki. The extraction process involves using 70% ethanol to obtain a concentrated extract. This extract is then partitioned with chloroform and n-butanol. The n-butanol extract is further purified using column chromatography on silica gel, reversed-phase silica gel, Sephadex LH-20, high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography (TLC) to isolate this compound .

Chemical Reactions Analysis

Kakisaponin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of different hydroxylated derivatives .

Scientific Research Applications

Chemistry: It serves as a model compound for studying the chemical behavior of triterpenoid saponins.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of Kakisaponin A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound affects signaling pathways such as the p-STAT3/C/EBPβ pathway, which is involved in the regulation of cyclooxygenase-2 (COX-2) expression . This inhibition of COX-2 leads to reduced inflammation and tumor growth.

Comparison with Similar Compounds

Key Observations:

Backbone Diversity: this compound’s ursane backbone contrasts with the 18,19-secoursane structure of Kakisaponins B and C, which feature a cleaved C18–C19 bond . This structural modification likely alters their conformational stability and interaction with biological targets. Soyasaponin A1 (oleanane-type) and kakidiol (28-nortriterpene) further highlight the diversity in triterpenoid scaffolds, which influence hydrophobicity and receptor binding .

Functional Group Variations: The C-28 glucosylation in this compound is absent in kakidiol and unreported in Kakisaponins B/C. Hydroxylation at C-24 in this compound is unique among the compared compounds, possibly contributing to its cytotoxic activity .

Biological Activity: this compound demonstrates cytotoxic effects against human tumor cell lines, as observed in F. simplex extracts . kaki , while Soyasaponin A1 is linked to antioxidant activity .

Pharmacological and Industrial Implications

- Bioactivity Mechanisms : The ursane backbone and C-28 glucosylation in this compound may facilitate interactions with cellular membranes or enzymes, such as cytochrome P450, which are critical for cytotoxicity . Comparatively, the open-ring secoursane structure of Kakisaponins B/C could limit their penetration into lipid-rich environments.

- Source-Specific Variability : this compound’s presence in both P. malayana and F. simplex suggests a conserved biosynthetic pathway in unrelated plant species, whereas Kakisaponins B/C are restricted to D. kaki .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.